7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one
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Overview
Description
7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyrimidine ring, with a chlorine atom at the 7th position and a keto group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridopyrimidines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium methoxide (MeONa), oxidizing agents like m-chloroperbenzoic acid, and reducing agents like sodium borohydride. Reaction conditions often involve refluxing in solvents such as butanol or xylene .
Major Products Formed
The major products formed from these reactions include substituted pyridopyrimidines, N-oxides, and dihydropyridopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with different substitution patterns and biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another closely related compound with distinct chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine: A different heterocyclic system with unique biological activities.
Uniqueness
7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. Its chlorine atom at the 7th position and keto group at the 4th position make it a versatile compound for various synthetic and medicinal applications .
Properties
Molecular Formula |
C7H4ClN3O |
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Molecular Weight |
181.58 g/mol |
IUPAC Name |
7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3,6H |
InChI Key |
KTZJWWACPQUHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2C1=NC=NC2=O)Cl |
Origin of Product |
United States |
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